molecular formula C15H14O B13523379 2-(4-Phenylphenyl)propanal CAS No. 59908-88-2

2-(4-Phenylphenyl)propanal

Cat. No.: B13523379
CAS No.: 59908-88-2
M. Wt: 210.27 g/mol
InChI Key: LRLLFQACEIZPCD-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)propanal is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a phenyl group attached to the fourth position of another phenyl ring, which is further connected to a propanal group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylphenyl)propanal can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the Grignard reaction, where a phenylmagnesium bromide reacts with a suitable aldehyde or ketone to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product. The use of anhydrous aluminum chloride as a catalyst is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenylphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 2-(4-Phenylphenyl)propanoic acid.

    Reduction: 2-(4-Phenylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Phenylphenyl)propanal has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(4-Phenylphenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The phenyl rings can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    2-Phenylpropanal: Similar structure but lacks the additional phenyl ring.

    Benzaldehyde: Contains a single phenyl ring attached to an aldehyde group.

    Cinnamaldehyde: Contains a phenyl ring attached to an α,β-unsaturated aldehyde group.

Uniqueness: The additional phenyl ring provides increased stability and potential for diverse chemical modifications .

Properties

CAS No.

59908-88-2

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-(4-phenylphenyl)propanal

InChI

InChI=1S/C15H14O/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

LRLLFQACEIZPCD-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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